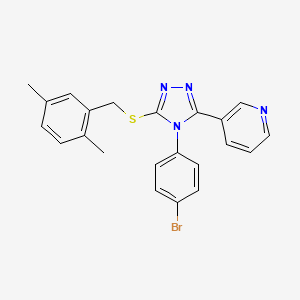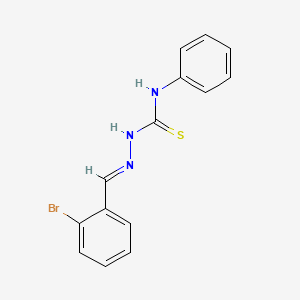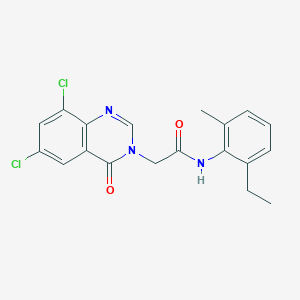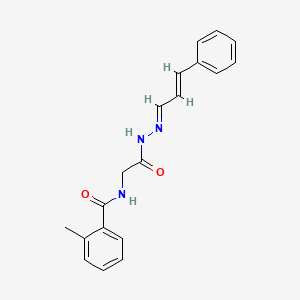
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methoxyphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
科学研究应用
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of 2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The methoxyphenoxy groups can interact with hydrophobic pockets in proteins, while the triazine core can form hydrogen bonds or coordinate with metal ions. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups at different positions, leading to different reactivity and applications.
2,4,6-Tris(2-hydroxyphenoxy)-1,3,5-triazine: Hydroxy groups instead of methoxy groups, which can form stronger hydrogen bonds and have different solubility properties.
2,4,6-Tris(2-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of methoxy groups, resulting in different electronic properties and reactivity.
属性
CAS 编号 |
1919-19-3 |
|---|---|
分子式 |
C24H21N3O6 |
分子量 |
447.4 g/mol |
IUPAC 名称 |
2,4,6-tris(2-methoxyphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O6/c1-28-16-10-4-7-13-19(16)31-22-25-23(32-20-14-8-5-11-17(20)29-2)27-24(26-22)33-21-15-9-6-12-18(21)30-3/h4-15H,1-3H3 |
InChI 键 |
VWYNRKLJUNWLRL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=NC(=NC(=N2)OC3=CC=CC=C3OC)OC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)




![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)

![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)

![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)
